molecular formula C14H28OSi B14359131 Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 90634-29-0

Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane

Cat. No.: B14359131
CAS No.: 90634-29-0
M. Wt: 240.46 g/mol
InChI Key: SZECTJIBBXZYOK-UHFFFAOYSA-N
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Description

Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two pentyl groups, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane typically involves the hydrosilylation reaction of a suitable alkyne with a hydrosilane. One common method is the reaction of dipentylmethylsilane with propargyl alcohol in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

    Solvent: Toluene or other suitable organic solvents

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.

    Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and as a surface modifier in coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse compounds. The prop-2-yn-1-yloxy group can undergo nucleophilic addition reactions, while the pentyl groups provide hydrophobic characteristics.

Comparison with Similar Compounds

Similar Compounds

    Methyl(dipentyl)silane: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.

    Methyl(tripentyl)silane: Contains an additional pentyl group, leading to different physical and chemical properties.

    Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]germane: Similar structure but with a germanium atom instead of silicon, resulting in different reactivity and applications.

Uniqueness

Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90634-29-0

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

methyl-dipentyl-prop-2-ynoxysilane

InChI

InChI=1S/C14H28OSi/c1-5-8-10-13-16(4,15-12-7-3)14-11-9-6-2/h3H,5-6,8-14H2,1-2,4H3

InChI Key

SZECTJIBBXZYOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](C)(CCCCC)OCC#C

Origin of Product

United States

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